molecular formula C11H12O6 B14664040 Methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate CAS No. 51116-93-9

Methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate

Cat. No.: B14664040
CAS No.: 51116-93-9
M. Wt: 240.21 g/mol
InChI Key: UGTYQBFWUYAOFE-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate is an organic compound with the molecular formula C11H12O5 It is a derivative of benzoic acid and features a formyl group, two methoxy groups, and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Methyl 3-carboxy-2-hydroxy-4,6-dimethoxybenzoate

    Reduction: Methyl 3-hydroxymethyl-2-hydroxy-4,6-dimethoxybenzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-formyl-3,5-dimethoxybenzoate
  • Methyl 4-hydroxy-3,5-dimethoxybenzoate
  • Methyl 2-hydroxy-4-methoxybenzoate

Uniqueness

Methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and hydroxyl groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

51116-93-9

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

methyl 3-formyl-2-hydroxy-4,6-dimethoxybenzoate

InChI

InChI=1S/C11H12O6/c1-15-7-4-8(16-2)9(11(14)17-3)10(13)6(7)5-12/h4-5,13H,1-3H3

InChI Key

UGTYQBFWUYAOFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C=O)O)C(=O)OC)OC

Origin of Product

United States

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